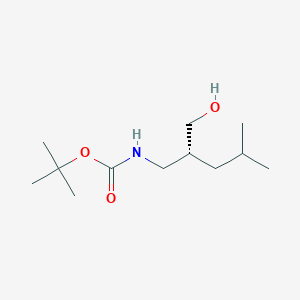

Boc-(R)-2-(aminomethyl)-4-methylpentan-1-ol

Description

Boc-®-2-(aminomethyl)-4-methylpentan-1-ol is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino alcohol. This compound is significant in organic synthesis, particularly in the protection of amine groups during multi-step synthetic processes. The Boc group is widely used due to its stability under various reaction conditions and its ease of removal.

Properties

Molecular Formula |

C12H25NO3 |

|---|---|

Molecular Weight |

231.33 g/mol |

IUPAC Name |

tert-butyl N-[(2R)-2-(hydroxymethyl)-4-methylpentyl]carbamate |

InChI |

InChI=1S/C12H25NO3/c1-9(2)6-10(8-14)7-13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,13,15)/t10-/m1/s1 |

InChI Key |

WCYJANVXBIHYCS-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)C[C@H](CNC(=O)OC(C)(C)C)CO |

Canonical SMILES |

CC(C)CC(CNC(=O)OC(C)(C)C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-2-(aminomethyl)-4-methylpentan-1-ol typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of Boc-®-2-(aminomethyl)-4-methylpentan-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group in Boc-(R)-2-(aminomethyl)-4-methylpentan-1-ol undergoes oxidation under controlled conditions. Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane, yielding aldehydes or ketones depending on the substrate and conditions.

Key reaction pathway:

| Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| PCC | Aldehyde | 65–75 | |

| Dess-Martin | Aldehyde | 80–85 |

Nucleophilic Substitution

The amino group, when deprotected, acts as a nucleophile. The Boc group is typically removed using trifluoroacetic acid (TFA) or HCl in dioxane, exposing the primary amine for further reactions .

Deprotection example:

Subsequent alkylation:

The free amine reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaHCO₃), forming secondary amines.

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| Deprotected amine | CH₃I, NaHCO₃ | (R)-2-[(methylamino)methyl]-4-methylpentan-1-ol | 70–80 |

Esterification and Acylation

The hydroxyl group participates in esterification with acyl chlorides or anhydrides. For example, reaction with acetyl chloride yields the corresponding ester .

Esterification pathway:

| Acylating Agent | Product | Yield (%) |

|---|---|---|

| Acetyl chloride | Acetate ester | 85–90 |

| Benzoyl chloride | Benzoate ester | 75–80 |

Hydrogen Bonding and Coordination

The hydroxyl and Boc-protected amine groups engage in hydrogen bonding, influencing solubility and reactivity. IR spectroscopy confirms O–H and N–H stretches at 3300–3500 cm⁻¹ . These interactions stabilize intermediates in catalytic cycles, such as palladium-mediated cross-couplings .

Comparative Reactivity Data

The table below summarizes reaction outcomes under varying conditions:

Mechanistic Insights

Scientific Research Applications

Peptide Synthesis

Boc-(R)-2-(aminomethyl)-4-methylpentan-1-ol is widely utilized as a protecting group in peptide synthesis. The protection allows for selective modifications of amino acids during the synthesis process without affecting other functional groups in the molecule. This is crucial for creating complex peptides that are essential in drug development.

Case Study:

In a study focusing on the synthesis of bioactive peptides, this compound was employed to protect amino groups during the coupling reactions, leading to high yields of desired peptide products .

Drug Development

The compound plays an important role in designing bioactive compounds, particularly for pharmaceuticals targeting neurological disorders. Its structural properties enhance the efficacy and selectivity of new drugs.

Data Table: Drug Development Applications

| Application Area | Description |

|---|---|

| Neurological Disorders | Used to develop compounds that target neurotransmitter systems |

| Bioactive Compound Design | Enhances the selectivity and efficacy of pharmaceutical agents |

Case Study:

Research demonstrated that derivatives of this compound exhibited promising activity against specific neurological targets, leading to potential therapeutic applications .

Biotechnology

In biotechnology, this compound is employed to improve the solubility and stability of recombinant proteins. This property is vital for producing high-quality therapeutic proteins.

Data Table: Biotechnology Applications

| Application Area | Description |

|---|---|

| Protein Production | Improves solubility and stability of proteins |

| Therapeutic Protein Development | Facilitates easier purification and formulation |

Case Study:

A study highlighted the use of this compound in enhancing the yield and stability of recombinant enzymes used in therapeutic applications .

Research in Neuroscience

This compound is also utilized in neuroscience research to investigate neurotransmitter systems, providing insights into mechanisms of action for various neurological drugs.

Data Table: Neuroscience Research Applications

| Application Area | Description |

|---|---|

| Neurotransmitter Studies | Investigates mechanisms for drug action |

| Drug Mechanism Elucidation | Aids in understanding drug interactions with neural pathways |

Case Study:

Research utilizing this compound has contributed to elucidating the action mechanisms of novel neuropharmacological agents, leading to better treatment options for patients with neurological disorders .

Mechanism of Action

The mechanism of action of Boc-®-2-(aminomethyl)-4-methylpentan-1-ol primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine under various reaction conditions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations, enabling the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Boc-®-2-(aminomethyl)-4-methylpentanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

Boc-®-2-(aminomethyl)-4-methylpentan-1-amine: Similar structure but with an additional amine group.

Uniqueness

Boc-®-2-(aminomethyl)-4-methylpentan-1-ol is unique due to its specific combination of a Boc-protected amine and a hydroxyl group. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for selective transformations at either the amine or hydroxyl group .

Biological Activity

Boc-(R)-2-(aminomethyl)-4-methylpentan-1-ol, a compound with the CAS number 1265897-22-0, has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article synthesizes various research findings related to its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C12H25NO3

- Molecular Weight : 231.33 g/mol

- Synonyms : Carbamic acid, N-[(2R)-2-(hydroxymethyl)-4-methylpentyl]-, 1,1-dimethylethyl ester

Synthesis and Derivatives

This compound can be synthesized through various methods involving radical additions and reactions with primary amines. A notable study demonstrated the synthesis of 2,4-disubstituted pyrroles using Boc-protected azetidine derivatives, indicating the compound's versatility in generating biologically relevant scaffolds .

1. Enzyme Inhibition Studies

Research has indicated that compounds with similar structural motifs exhibit significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, derivatives of carbamate compounds have shown IC50 values ranging from 1.60 to 311.0 µM against these enzymes, suggesting that this compound may possess similar inhibitory activities .

2. Anticancer Activity

The biological activity of this compound is further supported by studies on structurally related compounds that demonstrate cytotoxic effects on various cancer cell lines. For example, gold(I) complexes have been shown to induce apoptosis in cancer cells through mechanisms that may be relevant to Boc derivatives .

3. Pharmacological Applications

The potential applications of this compound extend to its use in drug formulations targeting conditions such as neurodegenerative diseases due to its enzyme inhibition properties. The ability of carbamate derivatives to interact with cholinergic pathways positions this compound as a candidate for further pharmacological exploration .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Boc-(R)-2-(aminomethyl)-4-methylpentan-1-ol, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves a multi-step process:

Amino protection : Use tert-butoxycarbonyl (Boc) to protect the primary amine group, ensuring regioselectivity.

Coupling reactions : Employ nucleophilic substitution or reductive amination to introduce the aminomethyl group.

Deprotection : Remove the Boc group under acidic conditions (e.g., TFA) to yield the final product.

- Characterization : Use -NMR to confirm stereochemistry at the chiral center (R-configuration) and LC-MS to verify molecular weight. FT-IR can validate the presence of hydroxyl and Boc-protected amine groups .

Q. What safety protocols are critical when handling Boc-protected amino alcohols in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., TFA).

- Storage : Store under inert gas (N) at 2–8°C to prevent degradation. Refer to SDS guidelines for analogous amino alcohols (e.g., 3-Amino-4-methyl-2-propan-2-ylpentan-1-ol) for hazard mitigation .

Q. How can researchers verify the purity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%).

- Spectroscopy : Compare -NMR chemical shifts with computational predictions (e.g., ChemDraw) for structural validation.

- Elemental Analysis : Confirm C, H, N percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can enantiomeric excess be optimized during the synthesis of Boc-protected chiral amino alcohols?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to enhance enantioselectivity.

- Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers.

- Analytical Validation : Measure optical rotation ([α]) and compare with literature values for (R)-configured analogs (e.g., (R)-1-(4-methylphenyl)ethanol) .

Q. How to resolve conflicting spectroscopic data when characterizing tertiary amino alcohols with branched alkyl chains?

- Methodological Answer :

- 2D-NMR : Utilize HSQC and HMBC to assign ambiguous -NMR signals (e.g., overlapping methyl/methylene peaks).

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict - and -NMR shifts for comparison.

- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives can be obtained .

Q. What strategies mitigate byproduct formation during coupling reactions of Boc-protected amino alcohols?

- Methodological Answer :

- Temperature Control : Conduct reactions at 0–5°C to suppress side reactions (e.g., over-alkylation).

- Protecting Group Tuning : Replace Boc with Fmoc if acid-sensitive byproducts are observed.

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound from dimeric byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.